molecular formula C12H24O2 B1328923 2-Butyloctanoic acid CAS No. 27610-92-0

2-Butyloctanoic acid

Cat. No. B1328923
M. Wt: 200.32 g/mol
InChI Key: OARDBPIZDHVTCK-UHFFFAOYSA-N
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Patent
US06927228B2

Procedure details

500 μl (2.5 mmol) of dicyclohexylamine are added to 500 mg (2.5 mmol) of 2-butyloctanoic acid placed in 5 ml of dichloromethane, and the solution is stirred at room temperature for minutes. 200 μl (2.5 mmol) of thionyl chloride are then added and this mixture is stirred at room temperature for 2 hours. The reaction is diluted with ethyl ether. The precipitate is filtered off and rinsed with ethyl ether. Concentration of the filtrate gives the 2-butyloctanoyl chloride.
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(NC2CCCCC2)CCCCC1.[CH2:14]([CH:18]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:19](O)=[O:20])[CH2:15][CH2:16][CH3:17].S(Cl)([Cl:30])=O>ClCCl.C(OCC)C>[CH2:14]([CH:18]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:19]([Cl:30])=[O:20])[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
500 μL
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Name
Quantity
500 mg
Type
reactant
Smiles
C(CCC)C(C(=O)O)CCCCCC
Step Two
Name
Quantity
200 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred at room temperature for minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
this mixture is stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
rinsed with ethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C(C(=O)Cl)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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